molecular formula C17H14BrN3O2S B2662188 N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-bromobenzamide CAS No. 864858-40-2

N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-bromobenzamide

Cat. No. B2662188
M. Wt: 404.28
InChI Key: KYEFYPHBGSMCOI-UHFFFAOYSA-N
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Description

N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-bromobenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been synthesized using various methods and has shown promising results in scientific research.

Scientific Research Applications

Synthesis and Heterocyclic Derivative Development

Research involving compounds structurally related to N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-bromobenzamide focuses on the synthesis of various heterocyclic derivatives, including thiophene, thieno[2,3-b]pyridine, and thiazole derivatives. These compounds are synthesized through reactions involving cyanoacetylhydrazine with acetylchloride, leading to derivatives exhibiting significant anti-tumor effects against various human tumor cell lines such as breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268). Molecular modeling suggests that certain derivatives demonstrate maximum inhibitory effects, highlighting their potential in cancer research and treatment (R. Mohareb, A. Abdallah, M. Abdelaziz, 2014).

Functional Polymer Development

Another area of research explores the functionalization of polymers using thiol−ene addition, with the synthesis protocols developed to incorporate a protected thiol group into functional precursors. This method is significant for creating functional polymers with diverse side groups, enhancing the versatility and application of polybutadiene and other polymers in various industrial and research contexts (R. David, J. Kornfield, 2008).

Antimicrobial Activity

Research also delves into the synthesis and antimicrobial activity of new thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives. These compounds are synthesized from reactions involving 3-(4-Bromophenyl)-2-cyanoprop-2-enethioamide with various reagents, yielding derivatives screened for their in vitro antimicrobial activities. Such studies contribute to the development of new antimicrobial agents and enhance our understanding of the structure-activity relationships within these heterocyclic compounds (M. Gad-Elkareem, A. Abdel-fattah, M. A. Elneairy, 2011).

Cytotoxicity and Anticancer Activity

The cytotoxicity and anticancer activity of heterocyclic compounds derived from or related to N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-bromobenzamide have been studied extensively. These compounds are synthesized through various chemical reactions and screened against multiple human cancer cell lines. Results indicate significant cytotoxic effects, with some compounds demonstrating almost equipotent activity to standard treatments. This research underscores the potential of these derivatives in developing new anticancer therapies (R. Mohareb, Nadia Y. MegallyAbdo, 2015).

properties

IUPAC Name

N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-bromobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3O2S/c1-10(22)21-7-6-13-14(8-19)17(24-15(13)9-21)20-16(23)11-2-4-12(18)5-3-11/h2-5H,6-7,9H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYEFYPHBGSMCOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-bromobenzamide

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